3-(1-Hydrazinylethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-3-ylethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(10-8)7-3-2-4-9-5-7/h2-6,10H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKJLQJCNDVKIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611413 | |
| Record name | 3-(1-Hydrazinylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016681-07-4 | |
| Record name | 3-(1-Hydrazinylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 3 1 Hydrazinylethyl Pyridine
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring is an electron-deficient aromatic system, a characteristic that renders it less reactive towards electrophilic attack than benzene (B151609) but more susceptible to nucleophilic substitution. wikipedia.org The nitrogen atom's lone pair is not part of the aromatic sextet and imparts basic properties to the molecule. nih.gov Reactions often require conditions that account for the potential protonation or complexation of this nitrogen atom, which can further deactivate the ring towards electrophiles or activate it towards nucleophiles.
Electrophilic Aromatic Substitution Patterns (SEAr)
Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more challenging than on benzene and typically requires harsh reaction conditions. quora.comyoutube.com The nitrogen atom strongly deactivates the ring towards electrophiles through its inductive effect. Furthermore, under the acidic conditions often required for SEAr, the nitrogen atom is protonated, creating a positively charged pyridinium (B92312) ion that is even more deactivated.
For an unsubstituted pyridine, electrophilic attack occurs preferentially at the C3 (meta) position. quora.comstudy.com Attack at the C2 (ortho) or C4 (para) positions results in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. youtube.comstudy.com In contrast, the intermediate for C3 substitution avoids this unfavorable arrangement, making it the most stable and kinetically favored pathway. quora.comstudy.com
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3-Substituted Pyridines
| Position of Electrophilic Attack | Stability of Carbocation Intermediate | Expected Outcome for 3-(1-Hydrazinylethyl)pyridine |
|---|---|---|
| C2 (ortho) | Highly unstable; positive charge on nitrogen. study.com | Minor or no product. |
| C4 (para) | Highly unstable; positive charge on nitrogen. study.com | Minor or no product. |
| C5 (meta) | Most stable; avoids positive charge on nitrogen. | Major product. |
Nucleophilic Aromatic Substitution Reactions (SNAr)
The electron-deficient nature of the pyridine ring makes it inherently activated for nucleophilic aromatic substitution (SNAr), particularly at the C2 (ortho) and C4 (para) positions. stackexchange.comyoutube.com These positions bear a partial positive charge due to the electron-withdrawing effect of the nitrogen atom. The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. acs.org The stability of this intermediate is key to the reaction's feasibility.
For nucleophilic attack on a pyridine ring, the C2 and C4 positions are strongly favored. stackexchange.comyoutube.com When a nucleophile attacks at these positions, the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com This delocalization provides significant stabilization, lowering the activation energy for the reaction. stackexchange.com For SNAr to occur, a good leaving group, such as a halide, must be present at the substitution site.
In the context of a 3-substituted pyridine like this compound, the primary sites for SNAr would still be C2, C4, and C6, assuming the presence of a suitable leaving group at one of these positions. The 1-hydrazinylethyl group at C3 would exert a minor steric and electronic influence but would not change the fundamental preference for ortho and para substitution.
Nucleophilic aromatic substitution at the C3 and C5 (meta) positions is inherently difficult. youtube.com When a nucleophile attacks at the C3 position, the resulting negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen. stackexchange.com The resonance structures only distribute the negative charge among carbon atoms, resulting in a significantly less stable intermediate compared to ortho or para attack. stackexchange.com Consequently, direct SNAr at the meta position is not a viable pathway under normal conditions.
Overcoming this challenge requires specialized strategies. One approach involves the use of very strong nucleophiles or extreme reaction conditions. Another strategy is to modify the electronic properties of the ring through the introduction of powerful electron-withdrawing groups that can stabilize the negative intermediate. More advanced methods may involve transition-metal-catalyzed cross-coupling reactions, which operate through mechanisms distinct from traditional SNAr.
Radical Reactions and Dearomatization Strategies
Radical reactions provide a complementary approach to functionalizing the pyridine ring, often with regioselectivity that is opposite to that of electrophilic substitution. Dearomatization strategies, which convert the flat aromatic ring into a three-dimensional saturated or partially saturated structure, are also of significant synthetic importance. nih.govnih.gov
The Minisci reaction is a powerful method for the direct C-H alkylation of electron-deficient heterocycles. wikipedia.org The reaction involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. wikipedia.orgnih.gov Under acidic conditions, the pyridine nitrogen is protonated, which strongly activates the ring towards radical attack.
The regioselectivity of the Minisci reaction is governed by a combination of electronic and steric factors. nih.gov For protonated pyridines, radical attack occurs almost exclusively at the C2 and C4 positions, which are the most electron-deficient centers. wikipedia.orgnih.gov For a 3-substituted pyridine, the incoming radical will be directed to the available ortho (C2, C6) and para (C4) positions. The 1-hydrazinylethyl group at the C3 position will sterically hinder attack at the adjacent C2 and C4 positions to some extent, potentially favoring substitution at the C6 position. The precise ratio of C2/C6 to C4 substitution depends on the specific radical and reaction conditions used. nih.govsemanticscholar.org
Table 2: General Reactivity Patterns of the Pyridine Ring in this compound
| Reaction Type | Reactivity Compared to Benzene | Preferred Position(s) | Role of the 1-Hydrazinylethyl Group |
|---|---|---|---|
| Electrophilic Aromatic Substitution (SEAr) | Deactivated youtube.com | C5 quora.com | Weakly activating; directs to C5. |
| Nucleophilic Aromatic Substitution (SNAr) | Activated (with leaving group) stackexchange.com | C2, C4, C6 stackexchange.comyoutube.com | Minor steric/electronic influence. |
Temporary Dearomatization-Rearomatization Sequences
The functionalization of pyridine rings, particularly at the meta-position (C3 and C5), presents a significant challenge due to the ring's inherent electronic properties. researchgate.net Temporary dearomatization-rearomatization strategies offer a powerful solution to overcome this hurdle. researchgate.net These sequences involve an initial step that disrupts the aromaticity of the pyridine ring, typically through nucleophilic addition or cycloaddition, to generate a more reactive, non-aromatic intermediate such as a dihydropyridine (B1217469). researchgate.netnih.gov This intermediate can then undergo reaction with an electrophile, followed by a final rearomatization step to yield the functionalized pyridine. researchgate.net
For this compound, such a sequence would typically involve the formation of a 1,4-dihydropyridine (B1200194) intermediate. This process makes the C5 position (meta to the ethylhydrazine (B1196685) substituent) susceptible to attack by various electrophiles. researchgate.net The dearomatization can be achieved through methods like reduction with frustrated Lewis pairs or through cycloaddition sequences. researchgate.netnih.gov Once the electrophile is introduced at the desired position, rearomatization can be induced, often under acidic or oxidative conditions, to restore the stable aromatic pyridine ring, now bearing a new substituent. researchgate.net This cascade allows for regioselective functionalization that is otherwise difficult to achieve through direct electrophilic aromatic substitution. researchgate.net
N-Oxidation and N-Alkylation Reactions
The lone pair of electrons on the nitrogen atom of the pyridine ring is not part of the aromatic π-system, making it available for reactions with electrophiles, similar to a tertiary amine. wikipedia.org This allows for straightforward N-oxidation and N-alkylation reactions.
N-Oxidation: The pyridine nitrogen in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., peroxybenzoic acid) or hydrogen peroxide in the presence of a suitable catalyst. wikipedia.orgresearchgate.net The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, activating the C2 and C4 positions for nucleophilic attack and modifying the ring's directing effects in electrophilic substitutions. wikipedia.orgscripps.edu Pyridine N-oxides are versatile intermediates in organic synthesis, and the resulting oxygen atom can be subsequently removed if desired. wikipedia.orgorganic-chemistry.org
N-Alkylation: The pyridine nitrogen can act as a nucleophile, reacting with alkylating agents like alkyl halides to form quaternary pyridinium salts. nih.govnih.gov This N-alkylation reaction is a common transformation for pyridines. fabad.org.tr The reaction conditions can vary, from catalyst- and base-free reactions with organohalides to the use of bases like potassium carbonate in solvents such as DMF. nih.govfabad.org.tr The resulting pyridinium salt features a positively charged nitrogen, which further deactivates the ring towards electrophilic attack but makes it highly susceptible to nucleophilic addition, often leading to dearomatization products. nih.gov
| Reaction Type | Reagent/Condition | Product Type |
| N-Oxidation | Peroxy acids (e.g., H₂O₂) | Pyridine N-oxide |
| N-Alkylation | Alkyl halides (e.g., R-X) | Quaternary Pyridinium Salt |
Reactivity of the Hydrazine (B178648) Functional Group
The hydrazine moiety (-NHNH₂) on the side chain is a site of high reactivity, primarily due to the nucleophilic nature of the terminal nitrogen atom.
Reactions as a Nucleophile and Reducing Agent
The hydrazine group is a strong nucleophile, readily participating in reactions where it attacks electrophilic centers. chemtube3d.com The terminal nitrogen atom, with its lone pair of electrons, can displace leaving groups in substitution reactions or add to unsaturated systems. This nucleophilicity is fundamental to many of its transformations, including the condensation and cyclization reactions discussed below.
While pyridine itself is not typically considered a reducing agent, the hydrazine functional group possesses reducing properties. stackexchange.com It can participate in redox reactions, although this aspect of its chemistry is less commonly exploited in synthetic routes compared to its nucleophilic character.
Condensation Reactions with Carbonyl Compounds
One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones). researchgate.net The reaction of this compound with an aldehyde or ketone proceeds via nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form a hydrazone. researchgate.net This reaction is often catalyzed by a small amount of acid. researchgate.net The resulting hydrazones are stable compounds with a C=N double bond and are important intermediates for further synthetic transformations, including the synthesis of heterocyclic systems. researchgate.net
| Carbonyl Compound | Product |
| Aldehyde (R-CHO) | Aldehyde Hydrazone |
| Ketone (R-CO-R') | Ketone Hydrazone |
Cyclization Reactions Leading to Fused Heterocycles (e.g., Pyrazoles)
The hydrazine group is a key building block for the synthesis of various nitrogen-containing heterocycles. A prominent example is the Knorr pyrazole (B372694) synthesis and related methodologies, where a hydrazine reacts with a 1,3-dicarbonyl compound or its synthetic equivalent to form a pyrazole ring. nih.govmdpi.com
In the case of this compound, reaction with a 1,3-diketone would lead to the formation of a 1-(1-(pyridin-3-yl)ethyl)-substituted pyrazole. The reaction mechanism typically involves initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.combeilstein-journals.org This method is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles by varying the 1,3-dicarbonyl component. nih.govorganic-chemistry.org
| Reactant | Product | Heterocyclic System |
| 1,3-Diketone | Substituted Pyrazole | Pyrazole |
| β-Ketoester | Substituted Pyrazolone | Pyrazolone |
| α,β-Unsaturated Ketone | Substituted Pyrazoline | Pyrazoline |
Synergistic Reactivity in this compound
The pyridine ring and the hydrazine group in this compound can exert a mutual electronic influence, leading to synergistic reactivity. The pyridine ring is an electron-withdrawing group, which can decrease the electron density and, consequently, the nucleophilicity of the nearby hydrazine moiety compared to a simple alkylhydrazine. This electronic effect can modulate the rate and outcome of reactions involving the hydrazine group.
Conversely, the hydrazine side chain can influence the reactivity of the pyridine ring. For instance, the nitrogen atoms of the hydrazine could potentially coordinate to metal catalysts, directing subsequent transformations to specific positions on the pyridine ring. In reactions involving dearomatization, the nature of the C3 substituent can influence the stability and subsequent reactivity of the dihydropyridine intermediates. This interplay between the two functional groups allows for complex and controlled chemical transformations that would not be possible with either functional group in isolation.
Interactions Between Pyridine and Hydrazine Moieties
The pyridine ring and the hydrazine group in this compound are both basic and nucleophilic, leading to a complex reactivity profile. The lone pair of electrons on the pyridine nitrogen is not part of the aromatic system, making it available for protonation and reactions with electrophiles. nih.gov Similarly, the hydrazine moiety possesses two nucleophilic nitrogen atoms.
Intramolecular interactions between these two groups are possible and can significantly influence the molecule's conformation and reactivity. One such interaction is intramolecular hydrogen bonding between a hydrogen atom of the hydrazine group and the nitrogen atom of the pyridine ring. Furthermore, the pyridine nitrogen can act as a neighboring group, potentially participating in reactions at the ethyl side chain. This "anchimeric assistance" can accelerate reaction rates and influence stereochemistry compared to molecules lacking this feature. wikipedia.orgdalalinstitute.com For instance, in a substitution reaction at the ethyl chain, the pyridine nitrogen could facilitate the departure of a leaving group by forming a temporary cyclic intermediate.
The presence of both a pyridine ring and a hydrazine group makes this compound a versatile precursor for the synthesis of fused heterocyclic systems. Specifically, pyridyl hydrazines are known to be key intermediates in the synthesis of pyrazolo[1,5-a]pyridines. researchgate.netnih.govrsc.orgorganic-chemistry.org This transformation typically involves the reaction of the hydrazine moiety with a β-dicarbonyl compound or a similar reagent to form a hydrazone, which then undergoes an intramolecular cyclization onto the pyridine ring.
Influence of the Ethyl Linker on Overall Reactivity
The ethyl linker is not merely a passive spacer but an active participant in the molecule's chemical transformations. Its length and flexibility are critical in determining the feasibility of intramolecular reactions.
Conformational Effects: The two-carbon chain allows the molecule to adopt various conformations, some of which will bring the pyridine and hydrazine moieties into close proximity, a prerequisite for intramolecular cyclization or neighboring group participation. The formation of five- or six-membered rings is generally favored in such cyclizations, and the ethyl linker is ideally suited for the formation of a six-membered ring in a transition state.
Electronic Effects: The ethyl group has a weak electron-donating inductive effect, which may slightly enhance the basicity of both the pyridine and hydrazine nitrogens. However, this effect is generally considered minor compared to the inherent basicity of these functional groups.
The primary influence of the ethyl linker is its role in facilitating intramolecular cyclization reactions. By positioning the nucleophilic hydrazine group in proximity to the electrophilic centers of the pyridine ring (or vice versa), the linker enables the formation of new heterocyclic rings. For example, under appropriate conditions, an intramolecular reaction could lead to the formation of a dihydropyridopyridazine derivative. The specific reaction pathway and the resulting product would be highly dependent on the reagents and reaction conditions employed.
Interactive Data Table: Potential Reactions of this compound
| Reagent/Condition | Moiety Involved | Potential Product Type | Reaction Class |
| Acid (e.g., HCl) | Pyridine and/or Hydrazine | Salt formation | Acid-Base Reaction |
| Aldehyde/Ketone | Hydrazine | Hydrazone | Condensation |
| β-Dicarbonyl compound | Hydrazine and Pyridine | Pyrazolo[1,5-a]pyridine | Cyclocondensation |
| Oxidizing agent | Hydrazine | Azo or other oxidized species | Oxidation |
| Alkyl halide | Pyridine and/or Hydrazine | Alkylated derivative | Nucleophilic Substitution |
Coordination Chemistry and Metal Complexation of Pyridyl Hydrazine Ligands
Ligand Design Principles for 3-(1-Hydrazinylethyl)pyridine Analogues
The design of analogues of this compound is guided by principles aimed at tuning the steric and electronic properties of the ligand to achieve specific coordination behaviors and complex stabilities. Key design considerations include the modification of the pyridine (B92270) ring, alteration of the ethylhydrazine (B1196685) side chain, and the introduction of functional groups.
Strategic modifications to the pyridine ring, such as the introduction of electron-donating or electron-withdrawing substituents, can significantly impact the basicity of the pyridine nitrogen and, consequently, its coordination strength. For instance, alkyl groups enhance the electron density on the nitrogen, making it a stronger donor, while halo- or nitro- groups have the opposite effect. The position of these substituents is also crucial, as steric hindrance near the nitrogen atom can influence the coordination geometry.
Alterations to the ethylhydrazine side chain can also be employed to modulate the ligand's properties. For example, substitution on the hydrazine (B178648) nitrogens can affect their donor ability and introduce steric bulk, which can favor specific coordination numbers and geometries. The length and flexibility of the linker between the pyridine ring and the hydrazine group can also be varied to control the bite angle of the chelating ligand, thereby influencing the stability and structure of the resulting metal complexes.
Furthermore, the incorporation of additional functional groups can introduce new coordination sites or enable secondary interactions, such as hydrogen bonding, which can play a role in the self-assembly of supramolecular structures. The design of such multifunctional ligands opens up possibilities for creating complexes with tailored catalytic, magnetic, or optical properties. The synthesis of such analogues often involves multi-step organic reactions to introduce the desired modifications in a controlled manner. nih.gov
Coordination Modes and Chelation Behavior
Pyridyl hydrazine ligands are versatile in their coordination behavior, capable of acting as monodentate, bidentate, or bridging ligands. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands or counter-ions.
A common and important coordination mode for this compound and its analogues is N,N-bidentate chelation, involving the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the hydrazine group. This forms a stable five- or six-membered chelate ring with the metal center, a thermodynamically favored arrangement. The formation of such chelate complexes is a key feature of the coordination chemistry of these ligands. nih.govresearchgate.net
| Coordination Mode | Description | Chelate Ring Size | Example Metal Ions |
|---|---|---|---|
| Monodentate (Pyridine N) | Coordination occurs only through the pyridine nitrogen. | N/A | Ag(I), Cu(I) |
| Monodentate (Hydrazine N) | Coordination occurs only through one of the hydrazine nitrogens. | N/A | Pt(II), Pd(II) |
| Bidentate (N,N-Chelation) | Coordination through both the pyridine nitrogen and a hydrazine nitrogen. | 5- or 6-membered | Cu(II), Zn(II), Co(II), Fe(II) |
| Bridging | The ligand bridges two metal centers, coordinating through different donor atoms. | N/A | Pb(II), Ag(I) |
Substituents on the pyridine ring or the hydrazine side chain can exert a significant influence on the coordination geometry of the resulting metal complexes. These effects can be broadly categorized as electronic and steric.
Electronically, substituents can alter the electron density at the donor nitrogen atoms, thereby affecting the strength of the metal-ligand bonds. Electron-donating groups increase the basicity of the nitrogen atoms, leading to stronger coordination, while electron-withdrawing groups have the opposite effect. These electronic perturbations can influence bond lengths and angles within the coordination sphere.
Sterically, bulky substituents can impose geometric constraints, favoring certain coordination numbers and geometries over others. For example, large groups near the coordination sites can prevent the close approach of other ligands, leading to lower coordination numbers or distorted geometries. The interplay of steric and electronic effects can be complex and can be used to fine-tune the structure and reactivity of the metal complexes. researchgate.net For instance, the introduction of a bulky substituent at the 6-position of the pyridine ring can force a deviation from ideal octahedral or square planar geometries.
Advanced Characterization Techniques for Pyridyl Hydrazine Compounds and Their Complexes
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic properties of these compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of pyridyl hydrazine (B178648) derivatives in solution. Both ¹H and ¹³C NMR provide distinct information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a hydrazide-hydrazone derivative featuring a pyridine (B92270) ring, characteristic signals can be observed. For instance, a multiplet in the range of δ 7.43-8.99 ppm is typically assigned to the protons of the pyridyl group. nih.gov Signals for aliphatic protons, such as those on a CH₃ group, may appear as a singlet around δ 2.28 ppm, while a CH₂ group might show a singlet at approximately δ 4.26 ppm. nih.gov The NH proton of the hydrazine moiety is often observed as a D₂O exchangeable singlet at a downfield chemical shift, for example, δ 10.81 ppm. nih.gov
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridine ring typically resonate in the aromatic region, with peaks observed at δ 122.1, 123.4, 133.7, 150.2, and 151.0 ppm. nih.gov The carbon of a C=N bond in the hydrazone linkage can be found around δ 168.1 ppm, while a carbonyl carbon (C=O) in a related hydrazide might appear at δ 169.8 ppm. nih.gov Aliphatic carbons, such as those in methyl (CH₃) and methylene (B1212753) (CH₂) groups, are found at higher fields, for example, at δ 14.2 and δ 28.9 ppm, respectively. nih.gov Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are often employed for the precise assignment of all proton and carbon signals, especially in more complex structures. researchgate.netmdpi.com
| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Pyridyl-H | 7.43-8.99 | Multiplet |
| NH | 10.81 | Singlet (exchangeable) | |
| CH₂ | 4.26 | Singlet | |
| CH₃ | 2.28 | Singlet | |
| ¹³C | Pyridine C | 122.1-151.0 | - |
| C=N | 168.1 | - | |
| C=O | 169.8 | - | |
| CH₂ | 28.9 | - | |
| CH₃ | 14.2 | - |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is invaluable for identifying the functional groups present in pyridyl hydrazine compounds and for studying the coordination effects upon complex formation.
In the IR spectrum of a pyridyl hydrazone compound, the N-H stretching vibration of the hydrazine group is typically observed in the region of 3300–3500 cm⁻¹. nih.gov For example, this band has been reported experimentally at 3380 cm⁻¹ in FTIR and 3383 cm⁻¹ in FT-Raman spectra. nih.gov The C-H stretching vibrations of methyl groups are found around 2948 cm⁻¹ in FTIR and 2910 cm⁻¹ in FT-Raman. nih.gov The C=N vibration of the hydrazone group is a key characteristic band, appearing in the range of 1030–1600 cm⁻¹ in FTIR spectra. nih.gov The vibrations associated with the pyridine ring, including C-C and C=N stretching, also appear in the fingerprint region of the spectrum. nih.gov Upon coordination to a metal ion, shifts in the positions of these bands, particularly the C=N stretching vibration, can indicate the involvement of the hydrazone nitrogen in complex formation. mdpi.com
Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. The spectra of pyridine adsorbed on metal surfaces have been studied extensively, showing characteristic ring breathing modes around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.netaps.org These techniques are powerful for confirming the presence of key functional moieties within the molecular structure.
| Vibrational Mode | FTIR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch | 3380 | 3383 |
| C-H stretch (CH₃) | 2948 | 2910 |
| C=N stretch (Hydrazone) | 1030-1600 | 1030-1590 |
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For pyridyl hydrazine compounds, the spectra typically show absorption bands corresponding to π→π* and n→π* transitions. The pyridine ring and any conjugated systems, such as the hydrazone moiety, contribute to these absorptions.
The UV-Vis spectrum of pyridine itself shows absorption maxima at approximately 202 nm and 254 nm. sielc.com For more complex pyridyl hydrazone derivatives, absorption maxima can be observed at longer wavelengths. For example, the UV absorption spectra of complexes between a bis(pyridyl-pyrazol-ylmethyl)benzene ligand and various metal ions (Cu(II), Co(II), Ni(II)) show λₘₐₓ values at 294 nm, 290 nm, and 293 nm, respectively. researchgate.net The formation of metal complexes often leads to a shift in the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift) compared to the free ligand, providing evidence of coordination. mdpi.com Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to simulate UV-Vis spectra and help assign the observed electronic transitions. mdpi.com
| Compound/Complex | λₘₐₓ (nm) | Reference |
|---|---|---|
| Pyridine | 202, 254 | sielc.com |
| Cu(II)-pyridyl pyrazole (B372694) complex | 294 | researchgate.net |
| Co(II)-pyridyl pyrazole complex | 290 | researchgate.net |
| Ni(II)-pyridyl pyrazole complex | 293 | researchgate.net |
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For compounds like 3-(1-Hydrazinylethyl)pyridine, MS confirms the molecular formula by identifying the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺).
Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of such compounds. nih.gov The mass spectrum of a synthesized pyridyl hydrazone, for instance, can be recorded to confirm that the desired product has been formed. nih.gov The NIST Chemistry WebBook provides mass spectral data for related compounds like 2-Hydrazinopyridine (B147025), which can serve as a reference for fragmentation patterns. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition with high confidence.
Crystallographic Analysis
While spectroscopic methods provide a wealth of structural data, crystallographic techniques offer the most definitive and detailed picture of the three-dimensional arrangement of atoms in the solid state.
For pyridyl hydrazine compounds and their metal complexes, this method is crucial for establishing the coordination geometry around the metal center. researchgate.net Studies on metal complexes with hydrazone ligands often show them acting as bidentate or tridentate chelating agents, coordinating through the pyridyl nitrogen and the azomethine nitrogen. mdpi.comresearchgate.net
For example, a hydrazone-pyridine compound, CCPEHP, was found to crystallize in the triclinic system with a P-1 space group. nih.gov Similarly, Zn(II) and Cd(II) complexes of a pyridyl ethylidene hydrazine ligand crystallized in the monoclinic system with a P2₁/n space group. mdpi.com The analysis reveals the coordination environment of the metal ion, which is often a distorted octahedral or square pyramidal geometry. mdpi.comresearchgate.net This technique is indispensable for understanding the supramolecular architecture and the specific interactions that govern the crystal packing.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine (CCPEHP) | Triclinic | P-1 | nih.gov |
| [Cd(DMPT)Cl₂] | Monoclinic | P2₁/n | mdpi.com |
| [Zn(DMPT)Cl₂] | Monoclinic | P2₁/n | mdpi.com |
Analysis of Crystal Packing and Intermolecular Interactions
The supramolecular architecture of pyridyl hydrazine compounds and their complexes is dictated by a variety of non-covalent interactions, which govern their solid-state properties. X-ray crystallography is a primary tool for elucidating the three-dimensional arrangement of molecules in the crystal lattice. Analysis of crystal packing reveals how individual molecules assemble into larger, ordered structures through interactions like hydrogen bonds, π-π stacking, and van der Waals forces.
In pyridyl hydrazine derivatives, hydrogen bonding is a dominant force in determining the crystal packing. These interactions can occur between the hydrazine N-H groups and the pyridine nitrogen atom (N—H⋯N) or other acceptor atoms within the molecule or co-crystallized solvents. researchgate.netnih.gov For instance, in some crystal structures, pairs of centrosymmetrically related molecules are linked through N—H⋯N hydrogen bonds, forming distinct dimeric motifs. researchgate.net These hydrogen bonds can also lead to the formation of one-dimensional chains, creating extended supramolecular architectures. nih.govnih.gov The specific nature of the hydrogen bonding, such as the formation of C(7) or C(6) chains, depends on the specific molecular geometry and the presence of other functional groups. nih.gov
Another significant intermolecular force is π-π stacking, which occurs between the aromatic pyridine rings of adjacent molecules. nih.govnih.gov These interactions are crucial in the stabilization of the crystal lattice and can influence the electronic properties of the material. The arrangement of these stacks can vary, from parallel-displaced to T-shaped, depending on the steric and electronic factors of the substituents on the pyridine ring. The interplay between hydrogen bonding and π-π stacking often results in complex, layered three-dimensional networks. nih.gov
Table 1: Intermolecular Interactions in Pyridyl Hydrazine Analogs
| Interaction Type | Description | Resulting Motif | Reference |
|---|---|---|---|
| N—H⋯N Hydrogen Bonds | Classical hydrogen bonds linking hydrazine N-H donors and pyridine N acceptors. | Dimers, 1D Chains (e.g., C(7), C(6)) | researchgate.netnih.gov |
| π–π Stacking | Non-covalent interaction between aromatic pyridine rings. | Stacked layers, columns | nih.gov |
| C—H⋯N Hydrogen Bonds | Weak hydrogen bonds connecting primary structural motifs. | Links dimers and chains into 3D networks | nih.govnih.gov |
| N—H⋯O Hydrogen Bonds | Occurs in the presence of carbonyl or other oxygen-containing groups. | Chains, dimers | nih.govnih.gov |
Electrochemical Characterization Techniques
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful techniques for investigating the redox properties of pyridyl hydrazine compounds and their metal complexes. analis.com.my CV provides qualitative and quantitative information about the electron transfer processes, including the potentials at which oxidation and reduction occur, the reversibility of these processes, and insights into the reaction mechanisms. researchgate.netacs.org
The electrochemical behavior of these compounds is highly dependent on the molecular structure and the experimental conditions, such as the solvent, supporting electrolyte, and pH. researchgate.net For instance, the cyclic voltammogram of a pyridyl carbohydrazide (B1668358) compound can show distinct redox peaks in acidic or basic media, while being electrochemically silent in a neutral medium. researchgate.net In a basic solution, both reduction and oxidation peaks might be observed, whereas in an acidic solution, only a reduction peak may be detectable. researchgate.net This pH-dependent behavior highlights the role of protonation/deprotonation events coupled to the electron transfer reactions.
For metal complexes of pyridyl hydrazine ligands, CV is instrumental in probing the redox activity of the central metal ion and the influence of the ligand environment on its electrochemical properties. The voltammograms of such complexes often reveal quasi-reversible, one-electron transfer processes corresponding to the M(II)/M(I) or M(III)/M(II) redox couples. analis.com.my The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) provides information on the kinetics of the electron transfer process.
The scan rate dependence of the peak currents in a CV experiment can be used to determine whether the redox process is diffusion-controlled or surface-adsorbed. nih.gov A linear relationship between the peak current and the square root of the scan rate is indicative of a diffusion-controlled process, which is common for soluble species like pyridyl hydrazine derivatives in solution. nih.gov This analysis, along with the study of peak potentials as a function of scan rate, helps to elucidate the nature of the electrochemical reaction. nih.gov The data obtained from these electrochemical studies are crucial for applications in areas such as catalysis, sensor development, and molecular electronics. researchgate.netresearchgate.net
Table 2: Typical Cyclic Voltammetry Parameters for Pyridyl Hydrazine Systems
| Parameter | Information Obtained | Typical Observation | Reference |
|---|---|---|---|
| Anodic Peak Potential (Epa) | Potential at which oxidation occurs. | Varies with molecular structure and medium. | analis.com.my |
| Cathodic Peak Potential (Epc) | Potential at which reduction occurs. | Varies with molecular structure and medium. | analis.com.myresearchgate.net |
| Peak Separation (ΔEp = Epa - Epc) | Indication of the reversibility of the redox process. | Values greater than 59/n mV (where n is number of electrons) suggest quasi-reversible or irreversible processes. | analis.com.my |
| Peak Current (Ip) vs. Scan Rate (ν) | Nature of the mass transport. | Linear relationship between Ip and ν1/2 indicates a diffusion-controlled process. | nih.gov |
Computational and Theoretical Investigations of Pyridyl Hydrazine Chemistry
Density Functional Theory (DFT) Studies for Molecular and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 3-(1-Hydrazinylethyl)pyridine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), would be instrumental in determining its optimized molecular geometry. as-proceeding.com These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule's most stable conformation.
Furthermore, DFT is used to analyze the electronic properties of the molecule. This includes the calculation of the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. as-proceeding.com Such information is crucial for understanding intermolecular interactions and potential sites for electrophilic and nucleophilic attack. For related pyridine (B92270) derivatives, DFT has been successfully used to study their molecular and electronic properties, offering insights into their behavior in various chemical environments. nih.govresearchgate.netmdpi.com
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. as-proceeding.com A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO would indicate the likely sites for electrophilic attack (electron donation), while the LUMO distribution would highlight the probable sites for nucleophilic attack (electron acceptance). This type of analysis has been applied to various pyridyl hydrazone and related nitrogen-containing heterocyclic compounds to understand and predict their reactive behavior. as-proceeding.comrsc.org
Modeling Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for elucidating reaction mechanisms and identifying transition state structures. For reactions involving this compound, such as its formation from a precursor or its subsequent reactions to form more complex molecules, DFT calculations can map out the entire reaction pathway. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating their corresponding activation energies.
For instance, studies on the formation of bis-azomethines from hydrazine (B178648) and pyridine-2-carbaldehyde have utilized DFT to investigate possible reaction sequences and the role of catalysts. researchgate.net These studies have calculated the energy barriers for various elementary steps, providing a detailed mechanistic understanding. Similar methodologies could be applied to understand the reactivity of the hydrazine moiety in this compound, for example, in condensation reactions with carbonyl compounds to form hydrazones.
Applications in Materials Science and Non Biological Catalysis
Non-Biological Catalytic Applications
Pyridine-Based Catalysts in Organic Transformations (e.g., Acylation, Knoevenagel Condensations)
Pyridine (B92270) and its derivatives are widely employed as catalysts in various organic transformations due to the nucleophilic nature of the nitrogen atom. They are particularly effective in acylation reactions and Knoevenagel condensations.
Acylation Reactions: In acylation reactions, pyridine can act as a nucleophilic catalyst. It reacts with an acylating agent, such as an acyl halide or anhydride, to form a highly reactive acylpyridinium ion. This intermediate is then more susceptible to attack by a nucleophile, like an alcohol or amine, facilitating the transfer of the acyl group. Pyridine also serves as a base to neutralize the acidic byproduct, for instance, HCl, which is formed during the reaction, driving the equilibrium towards the product side. Although direct studies on 3-(1-Hydrazinylethyl)pyridine as an acylation catalyst are not available, its pyridine moiety suggests it could perform a similar catalytic role.
Knoevenagel Condensations: The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, typically an aldehyde or ketone. This reaction is often catalyzed by a weak base. Pyridine and other amines like piperidine are classic catalysts for this transformation. In the Doebner modification of the Knoevenagel condensation, pyridine is used as the solvent and catalyst, particularly when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgchemrj.org The reaction proceeds through the formation of an enolate, which then attacks the carbonyl compound. While specific data for this compound is lacking, functionalized pyridines have been incorporated into materials like mesoporous organosilicas to create efficient heterogeneous catalysts for Knoevenagel condensations. nih.gov These materials exhibit high conversion rates and selectivity under mild conditions. nih.gov
| Organic Transformation | Role of Pyridine Moiety | General Catalyst Example |
| Acylation | Nucleophilic catalyst, Base | Pyridine, 4-Dimethylaminopyridine (DMAP) |
| Knoevenagel Condensation | Base catalyst, Solvent | Pyridine, Piperidine |
Metal Complexes as Catalytic Systems
The pyridine and hydrazine (B178648) functionalities in this compound make it a promising candidate for forming stable and catalytically active metal complexes. Hydrazones, which can be readily synthesized from hydrazines, are particularly versatile ligands.
The coordination of pyridine-containing ligands to metal ions can significantly influence the thermodynamic and kinetic properties of the resulting complexes. researchgate.net These complexes have found applications in a wide range of catalytic reactions, including oxidation, epoxidation, and various carbon-carbon bond-forming reactions. For example, terpyridine, a tridentate ligand composed of three pyridine rings, forms stable complexes with transition metals like iron, cobalt, and nickel, which are active in transformations such as hydrofunctionalization and cross-coupling reactions. nih.gov
Hydrazone-based metal complexes are also known for their catalytic activities. The reaction of this compound with an aldehyde or ketone would yield a hydrazone ligand capable of coordinating with metal ions through both the pyridine nitrogen and the imine nitrogen of the hydrazone moiety. These types of ligands can stabilize various oxidation states of metal centers, which is crucial for many catalytic cycles.
| Metal Complex Type | Potential Ligand from this compound | Catalytic Applications |
| Pyridine-based complexes | The compound itself or its derivatives | Oxidation, C-C bond formation, Polymerization |
| Hydrazone complexes | Hydrazone formed with an aldehyde/ketone | Suzuki coupling, Oxidation, Reduction |
Mechanistic Insights into Catalytic Cycles
Understanding the mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. For reactions involving pyridine-based ligands or metal complexes, mechanistic studies often reveal the intricate role of the pyridine moiety.
In palladium-catalyzed reactions, for instance, the pyridine nitrogen can play a crucial role in the catalytic cycle. It can coordinate to the metal center, influencing its electronic properties and reactivity. Density Functional Theory (DFT) calculations have shown that the presence of a pyridine moiety can be essential for certain reaction steps, such as the hydrolysis of imines in Suzuki coupling reactions, by lowering the activation energy of key steps. mdpi.com
For catalytic cycles involving hydrazone complexes, the mechanism often involves the reversible binding of substrates to the metal center, followed by oxidative addition, migratory insertion, and reductive elimination steps. The electronic and steric properties of the hydrazone ligand, influenced by substituents on both the pyridine and the hydrazone backbone, would play a critical role in the efficiency and selectivity of the catalytic process. Mechanistic investigations for pyridine(diimine) iron-catalyzed C-H borylation have identified catalyst deactivation pathways, such as the formation of inactive dimers, providing crucial information for improving catalyst stability and performance. nih.gov
Signal-Responsive Catalysis in Artificial Chemical Reaction Networks
Artificial chemical reaction networks (CRNs) are systems of interconnected chemical reactions designed to mimic the complexity and functionality of biological metabolic networks. A key feature of these systems is the ability to control catalytic activity in response to specific chemical or physical signals.
While there is no specific research detailing the use of this compound in this context, the development of stimuli-responsive systems is a burgeoning field of catalysis. Researchers have designed multicatalytic networks where the performance of a single multifunctional catalyst can be controlled by specific additives and external stimuli. nih.gov These systems can selectively synthesize a range of products from simple starting materials by triggering or suppressing different catalytic pathways. nih.gov
The pyridine and hydrazine groups of this compound could potentially be functionalized to act as responsive sites. For example, the basicity of the pyridine nitrogen or the coordination properties of the hydrazine moiety could be altered by changes in pH or the presence of specific metal ions, thereby modulating the catalytic activity of a system in which it is incorporated. This would allow for the development of "smart" catalytic systems that can be switched on or off, or have their selectivity altered, in response to environmental cues. The ultimate goal is to create complex, life-like chemical systems with adaptive and emergent properties.
Future Research Directions for 3 1 Hydrazinylethyl Pyridine Chemistry
Novel Synthetic Routes and Sustainable Methodologies
The future synthesis of 3-(1-Hydrazinylethyl)pyridine and its derivatives is expected to move towards more sustainable and efficient methods, aligning with the principles of green chemistry. nih.govrasayanjournal.co.in Traditional synthetic approaches often involve harsh conditions and generate significant waste. ijarsct.co.in Future research will likely focus on developing novel catalytic systems and one-pot multicomponent reactions to streamline the synthesis process. researchgate.netcore.ac.uk
Key areas for development include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, increase yields, and lead to purer products in the synthesis of other pyridine (B92270) derivatives. ijarsct.co.inacs.org Applying microwave irradiation to the synthesis of this compound could offer a more energy-efficient and rapid alternative to conventional heating. acs.org
Green Catalysts: The use of environmentally benign and recyclable catalysts, such as copper ferrite (B1171679) magnetic nanoparticles, is a promising avenue. researchgate.net Research into heterogeneous catalysts for pyridine synthesis could lead to processes with easier product separation and catalyst reuse. researchgate.net
Solvent-Free and Alternative Solvents: Shifting away from hazardous organic solvents towards solvent-free reactions or the use of greener solvents like ionic liquids can significantly reduce the environmental impact of synthesis. rasayanjournal.co.inresearchgate.net
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the desired product without isolating intermediates can improve efficiency and atom economy. rasayanjournal.co.inresearchgate.net Investigating MCRs for the construction of functionalized this compound scaffolds is a key future direction.
| Methodology | Key Advantages | Potential Application for this compound Synthesis | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased purity | Rapid and efficient formation of the pyridine or hydrazine (B178648) moiety. | ijarsct.co.inacs.org |
| Green Catalysis | Use of reusable and non-toxic catalysts, milder reaction conditions | Catalytic routes for C-N bond formation or functionalization of the pyridine ring. | researchgate.net |
| Solvent-Free Synthesis | Reduced waste, simplified workup, lower environmental impact | Solid-state or neat reactions for the synthesis of precursors or the final compound. | rasayanjournal.co.inresearchgate.net |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid assembly of complex molecules | One-pot synthesis from simple starting materials to generate diverse derivatives. | rasayanjournal.co.inresearchgate.net |
Exploration of Undiscovered Reactivity Pathways
The unique structure of this compound, featuring both a nucleophilic hydrazine group and an aromatic pyridine ring, offers a rich landscape for exploring novel chemical reactions. Future research will likely delve into previously undiscovered reactivity pathways to generate a wider array of functional molecules.
Selective Functionalization: A key challenge and opportunity lies in the selective functionalization of either the hydrazine moiety or the pyridine ring. The hydrazine group is known to react with carbonyl compounds to form hydrazones, a versatile class of compounds. rsc.org Future work could explore pH-controlled reactions to selectively target either the amine or the hydrazinyl group, as has been demonstrated for similar molecules. rsc.org
Cycloaddition Reactions: The development of cycloaddition reactions involving the pyridine N-imine, formed from related pyridine precursors, could provide concise routes to novel fused heterocyclic systems. rsc.org
C-H Functionalization: Recent advances in visible-light-induced C-H functionalization of pyridine-containing heterocycles open up new avenues for directly modifying the pyridine ring of this compound. mdpi.com This could allow for the introduction of various functional groups at specific positions, leading to new derivatives with tailored properties. mdpi.com
Reactions with Novel Electrophiles: Investigating the reactivity of the hydrazine group with a broader range of electrophiles beyond simple aldehydes and ketones could lead to the discovery of new chemical transformations and the synthesis of unique molecular architectures.
Design of Advanced Ligands and Functional Materials
The presence of multiple nitrogen donor atoms makes this compound and its derivatives excellent candidates for use as ligands in coordination chemistry. Future research is expected to focus on the rational design of advanced ligands for applications in catalysis, sensing, and functional materials.
Catalyst Development: Pyridine-based ligands are integral to many transition-metal catalysts. ijarsct.co.in By modifying the structure of this compound, it may be possible to create new ligands that can stabilize metal centers and promote highly selective catalytic transformations.
Coordination Polymers and MOFs: Pyridine-hydrazine based linkers have been successfully used to construct coordination polymers with interesting structural features. strath.ac.uk Future work could utilize this compound as a building block for the self-assembly of novel metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. mdpi.com
Luminescent Materials: Iridium(III) complexes based on pyridine-triazine ligands have shown promising luminescent properties. researchgate.net The development of complexes incorporating this compound or its derivatives could lead to new phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and sensors.
Biomedical Applications: Hydrazone derivatives and their metal complexes have demonstrated significant biological activities, including anticancer and antimicrobial properties. rsc.org Designing and synthesizing metal complexes with ligands derived from this compound could yield new therapeutic agents. rsc.org For instance, pyridine bis-hydrazone metal complexes have been investigated for their biological and drug-likeness properties. bohrium.com
| Material Class | Design Strategy | Potential Application | Relevant Research Area |
|---|---|---|---|
| Homogeneous Catalysts | Formation of transition metal complexes. | Cross-coupling reactions, asymmetric synthesis. | ijarsct.co.in |
| Coordination Polymers/MOFs | Self-assembly with metal ions. | Gas storage, separation, heterogeneous catalysis. | strath.ac.ukmdpi.com |
| Luminescent Materials | Complexation with heavy metals like Iridium(III). | OLEDs, chemical sensors, bio-imaging. | researchgate.net |
| Bioinorganic Compounds | Formation of complexes with biologically relevant metals (e.g., Cu, Zn). | Anticancer agents, antimicrobial agents. | rsc.orgbohrium.com |
Further Development of Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules. as-proceeding.com Future research on this compound will undoubtedly leverage advanced computational methods to guide experimental efforts.
Predicting Reactivity and Mechanisms: DFT calculations can be used to model reaction pathways and predict the most likely sites of reactivity on the this compound molecule. as-proceeding.com This can help in designing more efficient synthetic routes and in understanding the mechanisms of newly discovered reactions.
Structure-Property Relationships: Computational studies can elucidate the geometric and electronic structures of metal complexes containing this compound-derived ligands. bohrium.comnih.gov This allows for the prediction of their stability, spectroscopic properties, and potential catalytic activity, thereby accelerating the discovery of new functional materials. researchgate.netbohrium.comnih.gov
Ligand Design: By computationally screening a virtual library of this compound derivatives, researchers can identify promising ligand candidates with optimal properties for a specific application before committing to their synthesis. This in silico design approach can save significant time and resources.
Understanding Intermolecular Interactions: Hirshfeld surface analysis and other computational techniques can provide insights into the intermolecular interactions that govern the packing of these molecules in the solid state. as-proceeding.com This is crucial for crystal engineering and the design of materials with specific physical properties. as-proceeding.com
The continued development and application of these computational approaches will be vital in unlocking the full potential of this compound chemistry, enabling the rational design of new molecules and materials with tailored functions.
Q & A
Basic: What are the standard synthetic routes for 3-(1-Hydrazinylethyl)pyridine, and how can purity be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or hydrazine coupling at the pyridine ring. For example, hydrazine derivatives can react with 3-(chloroethyl)pyridine under reflux in ethanol, with catalytic bases like K₂CO₃ to enhance yield. Purity optimization requires careful control of stoichiometry (1.2:1 hydrazine:pyridine derivative) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Post-synthesis, analytical techniques like HPLC (C18 column, 0.1% TFA in H₂O/MeCN) ensure >95% purity .
Advanced: How can regioselectivity challenges in modifying the pyridine ring of this compound be addressed?
Answer:
Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT at B3LYP/6-31G* level) predicts reactive sites, while directing groups like nitro or methoxy can guide functionalization. For instance, introducing a nitro group at the 4-position of pyridine directs hydrazine addition to the 3-ethyl position. Experimental validation via in situ IR spectroscopy monitors intermediate formation .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
- NMR : ¹H NMR (400 MHz, CDCl₃) identifies hydrazinyl protons (δ 2.5–3.0 ppm) and pyridine aromatic protons (δ 8.0–8.5 ppm). ¹³C NMR confirms the ethyl bridge (δ 35–45 ppm).
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 165.0895 [M+H]⁺) validates molecular weight.
- IR : Stretching frequencies for N–H (3300 cm⁻¹) and C=N (1600 cm⁻¹) confirm functional groups .
Advanced: What strategies resolve tautomeric ambiguity in this compound derivatives?
Answer:
Tautomerism between hydrazine and hydrazone forms is resolved via:
- X-ray crystallography : Determines solid-state structure.
- pH-dependent NMR : Hydrazine dominates at pH < 7, while hydrazone forms at pH > 8.
- Computational analysis : Gibbs free energy comparisons (e.g., Gaussian 09) predict stable tautomers .
Basic: How does this compound interact with biological targets?
Answer:
The hydrazinyl group chelates metal ions (e.g., Fe²⁺, Cu²⁺) in enzyme active sites, inhibiting metalloproteases. In vitro assays (e.g., MMP-9 inhibition) use fluorogenic substrates (λₑₓ 320 nm, λₑₘ 405 nm). IC₅₀ values typically range 10–50 µM, validated via dose-response curves .
Advanced: What mechanistic insights explain contradictory bioactivity data for this compound analogs?
Answer:
Contradictions arise from:
- Solubility differences : Polar analogs (logP < 1) show higher in vitro activity but poor membrane permeability.
- Metabolic instability : Hydrazine moieties undergo hepatic N-acetylation, reducing bioavailability. Stable isotope tracing (¹⁴C-labeled compounds) tracks metabolic pathways.
- Off-target effects : Proteome-wide profiling (e.g., kinome screens) identifies unintended kinase inhibition .
Basic: What are the stability considerations for storing this compound?
Answer:
Store at 2–8°C in airtight, light-protected containers under nitrogen. Degradation occurs via oxidation (hydrazine to diazene) or hydrolysis (pH > 8). Stability is monitored by periodic HPLC; shelf life extends to 12 months with desiccants (silica gel) .
Advanced: How can computational chemistry guide the design of this compound-based inhibitors?
Answer:
- Docking studies (AutoDock Vina) : Predict binding poses to targets like PARP-1 (binding affinity ≤ −8.5 kcal/mol).
- MD simulations (GROMACS) : Assess stability of inhibitor-enzyme complexes over 100 ns.
- QSAR models : Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values .
Basic: What analytical techniques quantify this compound in complex matrices?
Answer:
- LC-MS/MS : MRM transitions (e.g., m/z 165 → 120) detect nanomolar concentrations in plasma.
- UV-Vis : Quantification at λ_max 265 nm (ε = 4500 M⁻¹cm⁻¹) in buffer solutions.
- CE (Capillary Electrophoresis) : Separates derivatives in <10 mins using 50 mM borate buffer (pH 9.2) .
Advanced: How do steric effects influence the reactivity of this compound in cross-coupling reactions?
Answer:
Bulky substituents on the ethyl chain hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric parameters (Charton ν values > 1.5) reduce yields by 40–60%. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
